molecular formula C20H24N4O2S B14970376 1-{3-Methyl-6-[4-(propan-2-YL)phenyl]-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}propan-1-one

1-{3-Methyl-6-[4-(propan-2-YL)phenyl]-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}propan-1-one

Cat. No.: B14970376
M. Wt: 384.5 g/mol
InChI Key: UQLONAOOXMWBOE-UHFFFAOYSA-N
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Description

1-{3-Methyl-6-[4-(propan-2-YL)phenyl]-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}propan-1-one is a complex organic compound that belongs to the class of triazolothiadiazines

Preparation Methods

The synthesis of 1-{3-Methyl-6-[4-(propan-2-YL)phenyl]-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}propan-1-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazole and thiadiazine rings, followed by the introduction of the propanoyl and other functional groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

1-{3-Methyl-6-[4-(propan-2-YL)phenyl]-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments in the presence of water and acids or bases.

Scientific Research Applications

1-{3-Methyl-6-[4-(propan-2-YL)phenyl]-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}propan-1-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical and clinical studies.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{3-Methyl-6-[4-(propan-2-YL)phenyl]-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-{3-Methyl-6-[4-(propan-2-YL)phenyl]-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}propan-1-one can be compared with other similar compounds, such as:

    1,2,4-Triazole derivatives: These compounds share the triazole ring structure and may have similar biological activities.

    Thiadiazine derivatives: These compounds contain the thiadiazine ring and may exhibit similar chemical properties.

    Other heterocyclic compounds: Compounds with different heterocyclic rings, such as imidazoles or thiazoles, can be compared based on their chemical and biological properties.

Properties

Molecular Formula

C20H24N4O2S

Molecular Weight

384.5 g/mol

IUPAC Name

1-[3-methyl-5-propanoyl-6-(4-propan-2-ylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one

InChI

InChI=1S/C20H24N4O2S/c1-6-16(25)19-18(15-10-8-14(9-11-15)12(3)4)24(17(26)7-2)23-13(5)21-22-20(23)27-19/h8-12H,6-7H2,1-5H3

InChI Key

UQLONAOOXMWBOE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(N(N2C(=NN=C2S1)C)C(=O)CC)C3=CC=C(C=C3)C(C)C

Origin of Product

United States

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